Cycloprop-1-en-1-ol
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Overview
Description
Cycloprop-1-en-1-ol is an organic compound with the molecular formula C3H4O. It is a member of the cyclopropene family, characterized by a three-membered ring structure with a double bond and a hydroxyl group attached to one of the carbon atoms. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloprop-1-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropene with a hydroxylating agent under controlled conditions. Another method includes the use of enoldiazoketones, which undergo catalytic rearrangement to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized catalysts and reagents to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Cycloprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclopropanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include cyclopropenone, cyclopropanol, and various substituted cyclopropenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Cycloprop-1-en-1-ol has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of cycloprop-1-en-1-ol involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it highly electrophilic. This allows it to participate in nucleophilic addition reactions, leading to the formation of various adducts and rearrangement products .
Comparison with Similar Compounds
Cycloprop-1-en-1-ol can be compared with other similar compounds, such as:
Cyclopropanol: Similar in structure but lacks the double bond, making it less reactive.
Cyclopropenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Prop-1-en-2-ol: An isomer with a different arrangement of atoms, resulting in distinct chemical properties.
This compound’s unique combination of a strained ring and a hydroxyl group makes it particularly versatile and valuable in various fields of research and industry.
Properties
CAS No. |
81788-95-6 |
---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
IUPAC Name |
cyclopropen-1-ol |
InChI |
InChI=1S/C3H4O/c4-3-1-2-3/h1,4H,2H2 |
InChI Key |
POIHZHZUTZWYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C1O |
Origin of Product |
United States |
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